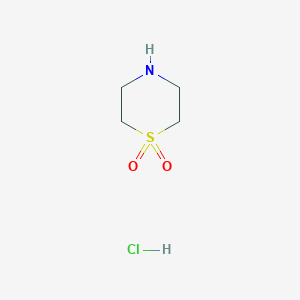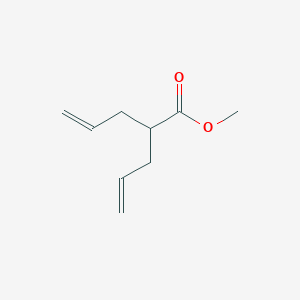
Methyl 2-prop-2-enylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-prop-2-enylpent-4-enoate is a chemical compound that belongs to the family of esters. It is commonly used in various fields, including medical, environmental, and industrial research . This compound is known for its unique structure and properties, which make it valuable in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-prop-2-enylpent-4-enoate can be synthesized through several methods. One common method involves the addition of acetic acid to acetylene in the presence of zinc acetate as a catalyst at temperatures ranging from 170-250°C . Another method involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
Industrial Production Methods: In industrial settings, this compound is produced through bulk polymerization from vinyl acetate using benzoyl peroxide as an initiator . Alternatively, it can be synthesized using polyvinyl alcohol as a dispersant in a solvent at a specific temperature .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-prop-2-enylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and strong bases such as sodium hydride and sodium amide . The reaction conditions often involve mild temperatures and functional group-tolerant environments .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the products are typically biaryl compounds .
Aplicaciones Científicas De Investigación
Methyl 2-prop-2-enylpent-4-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic applications . In industry, it is used in the production of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of methyl 2-prop-2-enylpent-4-enoate involves its hydrolysis to form acrylic acid, which is a detoxification mechanism . This compound interacts with various molecular targets and pathways, including alpha-adrenergic receptors and the aromatic L-amino acid decarboxylase enzyme .
Comparación Con Compuestos Similares
Methyl 2-prop-2-enylpent-4-enoate can be compared with other similar compounds such as methyl acrylate and ethyl acrylate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific ester structure and its versatility in various scientific and industrial applications .
List of Similar Compounds:- Methyl acrylate
- Ethyl acrylate
- Vinyl acetate
- Polyvinyl acetate
Propiedades
IUPAC Name |
methyl 2-prop-2-enylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQQNHWMYXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
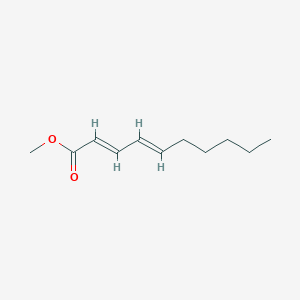
![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)
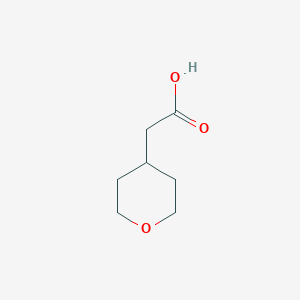

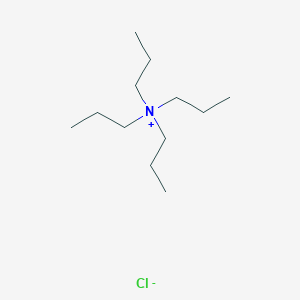
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
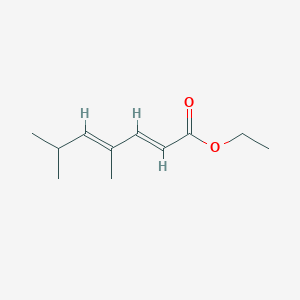
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
